![molecular formula C21H23NO4 B5825937 [(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-tert-butylbenzoate](/img/structure/B5825937.png)
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-tert-butylbenzoate is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a chromene core with a methoxy group at the 7-position and a 4-tert-butylbenzoate moiety attached through an imine linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-tert-butylbenzoate typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic conditions.
Formation of the Imine Linkage: The imine linkage is formed by reacting the chromene derivative with 4-tert-butylbenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: The imine linkage can be reduced to form an amine using reducing agents like sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chromene derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antioxidant Activity: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, useful in biochemical research.
Medicine
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in the field of anti-inflammatory and anticancer agents.
Industry
Material Science: It can be used in the development of new materials with specific optical properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The methoxy group and the imine linkage play crucial roles in its binding affinity to enzymes and receptors. The molecular targets include enzymes involved in oxidative stress pathways and receptors related to inflammation. The pathways involved often include the inhibition of reactive oxygen species (ROS) production and modulation of inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-methoxy-2,3-dihydrochromen-4-one: Lacks the imine linkage and tert-butylbenzoate moiety.
4-tert-butylbenzoic acid: Lacks the chromene core and imine linkage.
2,3-dihydrochromen-4-ylideneamine: Lacks the methoxy group and tert-butylbenzoate moiety.
Uniqueness
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-tert-butylbenzoate is unique due to its combination of a chromene core, methoxy group, and tert-butylbenzoate moiety. This unique structure imparts specific biological activities and chemical reactivity that are not observed in the similar compounds listed above.
Propriétés
IUPAC Name |
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)15-7-5-14(6-8-15)20(23)26-22-18-11-12-25-19-13-16(24-4)9-10-17(18)19/h5-10,13H,11-12H2,1-4H3/b22-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZZRJYHQHWEQV-PYCFMQQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C2CCOC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C\2/CCOC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5825862.png)
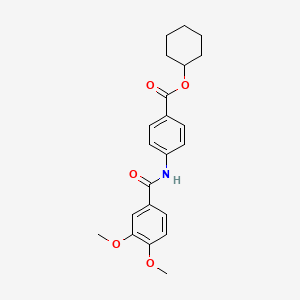
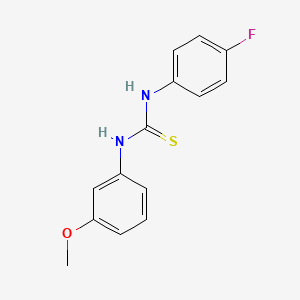
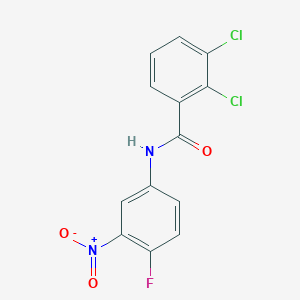
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B5825899.png)
![N-ethyl-4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5825901.png)
![2-chloro-3-[(2-chloro-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5825911.png)
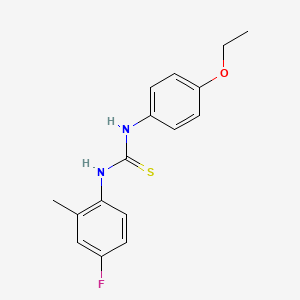
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperidine](/img/structure/B5825922.png)
![3-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5825930.png)
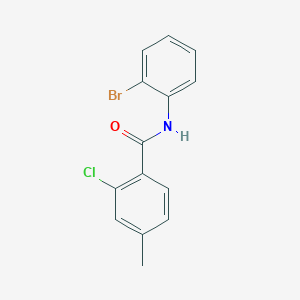
![N-(2-FLUOROPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B5825947.png)
![3-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5825955.png)
![5,8,9,10,11,12-hexahydro-6H-benzo[h]cyclohepta[4,5]thieno[2,3-b]quinolin-7-amine](/img/structure/B5825961.png)
